Product packaging for 5-Amino-6-methoxy-7-azaindole(Cat. No.:CAS No. 1260385-85-0)

5-Amino-6-methoxy-7-azaindole

Cat. No.: B3227047
CAS No.: 1260385-85-0
M. Wt: 163.18 g/mol
InChI Key: QZHRRJFXNFXYRP-UHFFFAOYSA-N
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Description

5-Amino-6-methoxy-7-azaindole is a high-value chemical scaffold designed for advanced research and drug discovery applications. The 7-azaindole core is a privileged structure in medicinal chemistry, renowned for its ability to act as a bioisostere for purines and indoles . This substitution pattern, featuring an amino group and a methoxy group on the pyridine ring, is strategically designed to enhance molecular interactions and improve physicochemical properties for superior pharmacokinetic profiles . The primary research value of this compound lies in its application as a key intermediate for synthesizing potent kinase inhibitors . The azaindole framework is particularly effective in kinase inhibitor design because its nitrogen atoms can form crucial hydrogen bonds with the hinge region of kinase ATP-binding sites, mimicking the interactions of native adenosine . This mechanism underpins its utility across various disease research areas, including oncology, virology, and inflammatory diseases . Researchers utilize this building block to develop targeted therapies, leveraging its potential to modulate critical biological pathways with high specificity . WARNING: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly prohibited for human consumption or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N3O B3227047 5-Amino-6-methoxy-7-azaindole CAS No. 1260385-85-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-1H-pyrrolo[2,3-b]pyridin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-12-8-6(9)4-5-2-3-10-7(5)11-8/h2-4H,9H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHRRJFXNFXYRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=CNC2=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301266903
Record name 6-Methoxy-1H-pyrrolo[2,3-b]pyridin-5-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260385-85-0
Record name 6-Methoxy-1H-pyrrolo[2,3-b]pyridin-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260385-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxy-1H-pyrrolo[2,3-b]pyridin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301266903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 5 Amino 6 Methoxy 7 Azaindole and Its Core Structure

Established Strategies for Constructing the 7-Azaindole (B17877) Ring System

The synthesis of the 7-azaindole ring system is often more challenging than that of its indole (B1671886) counterpart due to the electron-deficient nature of the pyridine (B92270) ring, which can deactivate the molecule towards certain reactions. nih.gov Consequently, a variety of specialized and robust synthetic strategies have been developed, many of which rely on the construction of the pyrrole (B145914) ring onto a pre-existing pyridine core. nih.govnih.gov

Pyrrole Annulation onto Pre-formed Pyridine Rings

Pyrrole annulation strategies are a common approach for constructing the 7-azaindole skeleton, starting from appropriately substituted pyridine precursors. These methods build the five-membered pyrrole ring onto the existing six-membered pyridine ring.

One classical approach is the Fischer indole synthesis . However, this method often yields poor results with pyridinyl hydrazines due to the requirement for harsh reaction conditions. acs.orgresearchgate.net Despite these challenges, there are instances of its application. For example, the reaction of 2-pyridinylhydrazine with acetaldehyde (B116499) or acetone (B3395972) in the presence of alumina (B75360) and fluorinated aluminum oxide has been reported to produce 7-azaindole or 2-methyl-7-azaindole, albeit in low yields. researchgate.net

A more contemporary and versatile annulation method involves the reaction of substituted 2-aminopyridines with other reagents to form the pyrrole ring. For instance, a palladium-catalyzed annulation procedure reacting amino-ortho-chloropyridines with pyruvic acid derivatives provides a route to polyfunctionalized 7-azaindoles under mild conditions. nih.govmdpi.com Another strategy involves the ortho-lithiation of N-protected 3-picoline derivatives, followed by reaction with an electrophile like dimethylformamide (DMF) and subsequent acid-catalyzed cyclization to form the 7-azaindole ring. acs.org

Metal-Catalyzed Cross-Coupling Reactions in Azaindole Synthesis (e.g., Sonogashira, Suzuki-Miyaura, Heck)

Metal-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis and have been extensively applied to the construction and functionalization of the 7-azaindole core. nih.gov These reactions typically involve the coupling of a substituted aminopyridine with a suitable partner, followed by a cyclization step to form the fused pyrrole ring.

Sonogashira Coupling: The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is a cornerstone of 7-azaindole synthesis. nih.govorganic-chemistry.org The typical pathway involves the palladium- and copper-co-catalyzed coupling of an ortho-haloaminopyridine with a terminal alkyne. nih.govmdpi.com The resulting 2-amino-3-alkynylpyridine intermediate can then undergo cyclization to the 7-azaindole. This cyclization can be promoted by various means, including strong bases like potassium tert-butoxide, copper salts, or even silver catalysts under aqueous conditions. nih.govorganic-chemistry.orgorganic-chemistry.org For instance, a highly efficient synthesis of 2-substituted 7-azaindoles from 2-amino-3-iodopyridine (B10696) proceeds via an initial Sonogashira coupling, followed by a cyclization facilitated by potassium tert-butoxide and 18-crown-6. organic-chemistry.org Microwave irradiation has also been employed to accelerate these coupling and cyclization steps. nih.govacs.orgnih.govrsc.org

Table 1: Examples of Sonogashira Coupling in 7-Azaindole Synthesis

Starting Material Alkyne Partner Catalyst System Cyclization Condition Product Reference
2-Amino-3-iodo-5-nitropyridine Trimethylsilylacetylene (B32187) PdCl₂(PPh₃)₂, CuI CuI, Microwave 5-Nitro-7-azaindole nih.govresearchgate.net
2-Amino-3-iodopyridine Various terminal alkynes Pd(PPh₃)₄, CuI K-tert-butoxide, 18-crown-6 2-Substituted 7-azaindoles organic-chemistry.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which forms carbon-carbon bonds between organoboranes and organic halides, is another key strategy. nih.gov It can be used to introduce aryl or vinyl groups that become part of the final ring system or to functionalize the pre-formed azaindole core. mdpi.comresearchgate.netnih.govacs.orgjst.go.jp A two-step, protecting-group-free route to azaindoles involves an initial Suzuki-Miyaura coupling of a chloroamino-N-heterocycle with (2-ethoxyvinyl)borolane, followed by an acid-catalyzed cyclization. organic-chemistry.org Sequential Suzuki-Miyaura couplings on di-halogenated 7-azaindoles have also been used to synthesize unsymmetrically diarylated derivatives. mdpi.com

Heck Reaction: The Heck reaction, involving the palladium-catalyzed coupling of an unsaturated halide with an alkene, has also been adapted for azaindole synthesis. nih.govmdpi.com One approach involves the formation of an enamine from an aminopyridine, which then undergoes an intramolecular Heck reaction. nih.govmdpi.com A more direct method is a cascade C-N cross-coupling/Heck reaction between amino-o-bromopyridines and alkenyl bromides, which provides a straightforward route to various substituted 4-, 5-, 6-, and 7-azaindoles. acs.orgnih.gov

Reductive Cyclization Approaches

Reductive cyclization is a valuable method for constructing the pyrrole ring of the 7-azaindole system. This strategy often involves the reduction of a nitro group to an amino group, which then participates in an intramolecular cyclization.

A notable example is the synthesis of 7-azaindoles from substituted 2-fluoropyridines. Metalation at the C3 position followed by a 1,4-addition to a nitroolefin yields a 2-fluoro-3-(2-nitroethyl)pyridine intermediate. A subsequent sequence involving a Nef reaction (to convert the nitro group to a carbonyl), reductive amination, and an intramolecular nucleophilic aromatic substitution (SNAr) reaction furnishes the 7-azaindoline, which can then be oxidized to the 7-azaindole. researchgate.net Another approach involves the condensation of 3-cyano-2-aminopyrroles with β-dicarbonyl compounds, followed by a reductive cyclization to form the pyridine ring, thereby constructing the 7-azaindole scaffold from a pyrrole precursor. uni-rostock.de

Multi-Component Reactions for Azaindole Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. While less common than stepwise methods, some MCRs have been developed for the synthesis of the 7-azaindole core. uni-rostock.de These reactions provide a divergent pathway to functionalized azaindoles in a single step, although few specific methods have been reported in the literature. uni-rostock.de

C–H Activation Methodologies

Direct C–H activation has emerged as a powerful and step-economical strategy for synthesizing heterocycles, avoiding the need for pre-functionalized starting materials like organohalides. nih.govrsc.org Rhodium(III)-catalyzed C–H activation has been successfully applied to the synthesis of 7-azaindoles. rsc.orgrsc.orgnih.govkaist.ac.kr In this approach, an aminopyridine reacts with an alkyne in the presence of a Rh(III) catalyst. rsc.orgnih.govkaist.ac.kr The reaction proceeds via a C–H bond cleavage on the pyridine ring, directed by a coordinating group on the amino function, followed by annulation with the alkyne. rsc.orgrsc.org The use of a silver salt as an additive can facilitate the C–H activation process by coordinating to the pyridine nitrogen, thereby reducing its Lewis basicity and promoting the catalytic cycle. nih.govnih.govrsc.org

Table 2: Overview of C-H Activation for 7-Azaindole Synthesis

Reactant 1 Reactant 2 Catalyst System Key Features Reference
N-Substituted Aminopyridine Alkyne [RhCp*Cl₂]₂/AgSbF₆ High regioselectivity, tolerates various functional groups. rsc.orgrsc.org

Targeted Synthesis of 5-Amino-6-methoxy-7-azaindole

The specific synthesis of this compound is not extensively documented in readily available literature. However, a plausible synthetic route can be devised based on established methodologies for the synthesis of closely related analogues, such as 5-amino-7-azaindole (B19720) and 5-nitro-7-azaindole, and general principles of aromatic substitution on the azaindole core.

A key intermediate in the synthesis of many 5-substituted 7-azaindoles is 5-nitro-7-azaindole . A scalable synthesis for this compound has been developed, which avoids hazardous nitration mixtures. acs.org This method utilizes a Sonogashira coupling of 2-amino-3-iodo-5-nitropyridine with trimethylsilylacetylene. nih.govacs.org The resulting alkyne undergoes a microwave-assisted, copper-catalyzed intramolecular cyclization to yield 5-nitro-7-azaindole. nih.govacs.org An alternative, metal-free cycloisomerization has also been reported. acs.org

Once 5-nitro-7-azaindole is obtained, the synthesis can proceed as follows:

Reduction of the Nitro Group: The 5-nitro group can be readily reduced to a 5-amino group using standard catalytic hydrogenation conditions (e.g., H₂, Pd/C) or other reducing agents like tin(II) chloride. This provides the crucial precursor, 5-amino-7-azaindole . acs.org

Introduction of the 6-Methoxy Group: The introduction of a methoxy (B1213986) group at the C6 position of the 5-amino-7-azaindole core is the most challenging step. Direct electrophilic substitution on the 7-azaindole ring can be complex. A more controlled approach would likely involve:

Halogenation at C6: Selective bromination or iodination at the C6 position of a suitably protected 5-amino-7-azaindole derivative. The directing effects of the existing amino and pyrrole groups would need to be carefully considered.

Nucleophilic Aromatic Substitution or Cross-Coupling: The installed C6-halogen can then be substituted with a methoxy group. This could potentially be achieved through a nucleophilic aromatic substitution with sodium methoxide (B1231860), possibly requiring copper catalysis, or via a palladium-catalyzed Buchwald-Hartwig amination-type reaction with methanol (B129727).

An alternative strategy could involve starting with a pyridine precursor that already contains the desired methoxy and a precursor to the amino group (e.g., a nitro group) at the appropriate positions before the pyrrole ring annulation is carried out. This would avoid potentially difficult late-stage functionalization of the sensitive azaindole nucleus. The development of a specific and high-yielding synthesis for this compound remains an area for further research.

Retrosynthetic Analysis of the this compound Scaffold

A plausible retrosynthetic analysis for this compound begins with the disconnection of the amino and methoxy groups, leading back to simpler, more readily available precursors. The primary disconnection is the C-N bond of the amino group, which can be formed from the reduction of a corresponding nitro group. This leads to the key intermediate, 5-nitro-6-methoxy-7-azaindole.

Further disconnection of the C-O bond of the methoxy group suggests a nucleophilic aromatic substitution (SNAr) reaction. For this to be feasible, an activating group and a suitable leaving group on the pyridine ring are required. The existing nitro group at the 5-position can serve as a powerful electron-withdrawing group to activate the 6-position for nucleophilic attack. This retrosynthetic step points to a 6-halo-5-nitro-7-azaindole as a direct precursor.

The 7-azaindole core itself can be constructed through various methods. A common and effective strategy is the cyclization of a suitably substituted aminopyridine. For instance, a 2-amino-3-alkynylpyridine can undergo intramolecular cyclization to form the pyrrole ring of the azaindole system. This leads back to a substituted 2-aminopyridine (B139424) as a fundamental starting material.

Therefore, a logical forward synthesis would commence with the construction of the 5-nitro-7-azaindole core, followed by the introduction of a leaving group at the 6-position, subsequent methoxylation via SNAr, and finally, reduction of the nitro group to the desired amine.

Regioselective Introduction of Amino and Methoxy Groups

The regioselective introduction of the amino and methoxy groups at the 5- and 6-positions of the 7-azaindole core is a critical challenge. A proposed synthetic route, based on established chemical principles, is outlined below.

Step 1: Synthesis of 5-Nitro-7-azaindole

A scalable synthesis of 5-nitro-7-azaindole has been reported, which serves as an excellent starting point. chemijournal.com This method involves the metal-free cycloisomerization of 2-amino-5-nitro-3-(trimethylsilylethynyl)pyridine. chemijournal.com This precursor is accessible from 2-amino-5-nitropyridine.

Step 2: Halogenation at the 6-Position

With the 5-nitro-7-azaindole in hand, the next step is the regioselective introduction of a halogen, such as chlorine or bromine, at the 6-position. The electron-withdrawing nitro group at C5 directs electrophilic substitution to the C6 position. Standard halogenating agents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) can be employed for this transformation.

Step 3: Nucleophilic Aromatic Substitution for Methoxylation

The presence of the strongly electron-withdrawing nitro group at C5 activates the C6 position for nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org The 6-halo-5-nitro-7-azaindole can then be treated with sodium methoxide in a suitable solvent, such as methanol or dimethylformamide (DMF), to displace the halide and install the methoxy group.

Step 4: Reduction of the Nitro Group

The final step is the reduction of the nitro group to the corresponding amine. A variety of reducing agents can accomplish this transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and effective method. mdpi.com Other reagents like tin(II) chloride (SnCl2) in hydrochloric acid or iron powder in acetic acid can also be used, offering chemoselectivity in the presence of other reducible functional groups. mdpi.com

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Each step of the proposed synthesis requires careful consideration of various parameters.

For the halogenation step , the choice of solvent and reaction temperature can significantly impact the regioselectivity and prevent over-halogenation. Dichloromethane (B109758) or chloroform (B151607) at room temperature are often good starting points. The amount of halogenating agent should be carefully controlled, typically using 1.0 to 1.2 equivalents.

In the nucleophilic aromatic substitution , the temperature and reaction time are critical. The reaction may require heating to achieve a reasonable rate. The choice of solvent is also important; polar aprotic solvents like DMF or DMSO can accelerate SNAr reactions. The purity of the sodium methoxide is also a factor to consider.

For the nitro group reduction , the choice of catalyst and solvent for catalytic hydrogenation can affect the reaction efficiency and selectivity. The pressure of hydrogen gas and the reaction temperature are also key parameters to optimize. When using metal-based reagents like SnCl2 or Fe, the stoichiometry of the reagent and the acid is important for complete conversion.

A proposed set of optimized conditions, based on literature for similar transformations, is presented in the table below. It is important to note that these are proposed conditions and would require experimental verification.

Table 1: Proposed Optimized Reaction Conditions

Step Reactant Reagent(s) and Conditions Proposed Yield (%) Proposed Purity (%)
1 2-Amino-5-nitro-3-(trimethylsilylethynyl)pyridine K2CO3, Methanol, Reflux 95 >98
2 5-Nitro-7-azaindole N-Chlorosuccinimide, Acetonitrile (B52724), RT 85 >97
3 6-Chloro-5-nitro-7-azaindole Sodium methoxide, Methanol, Reflux 75 >95

Handling and Synthesis of Labile Precursors and Intermediates

The synthesis of this compound involves intermediates that may require careful handling.

Nitroaromatic Compounds: Intermediates such as 5-nitro-7-azaindole and its 6-halo and 6-methoxy derivatives are nitroaromatic compounds. These should be handled with care as some nitro compounds can be sensitive to shock and heat, although the risk is generally lower for heterocyclic nitroaromatics compared to simpler nitroalkanes. Standard laboratory safety precautions, including the use of personal protective equipment, are essential.

Azaindole Derivatives: Azaindoles are generally stable compounds. However, the amino-substituted final product, this compound, may be susceptible to oxidation, particularly if exposed to air and light over extended periods. It is advisable to store the final compound under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place to maintain its purity.

Labile Precursors: The synthesis of the initial 2-amino-3-alkynylpyridine precursor might involve the use of organometallic reagents or other moisture-sensitive compounds, which would require anhydrous reaction conditions and handling under an inert atmosphere.

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

Use of Safer Solvents: Whenever possible, hazardous solvents should be replaced with greener alternatives. For instance, exploring the use of ethanol, water, or ionic liquids in the various synthetic steps could significantly improve the greenness of the process. mdpi.com

Catalysis: The use of catalytic reagents is a cornerstone of green chemistry. The proposed synthesis already incorporates catalytic hydrogenation. Further research could explore the use of reusable heterogeneous catalysts for other steps, such as the halogenation or even the SNAr reaction, to simplify purification and reduce waste.

Energy Efficiency: Optimizing reaction conditions to proceed at lower temperatures and pressures can reduce energy consumption. Microwave-assisted synthesis is another avenue to explore for potentially accelerating reactions and reducing energy usage. chemijournal.com

Waste Reduction: A well-optimized synthesis will minimize the formation of byproducts and the need for extensive purification steps like column chromatography, which generates significant solvent waste. The reported scalable synthesis of 5-nitro-7-azaindole, which avoids column chromatography, is a good example of a step towards a greener process. chemijournal.com

By systematically applying these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Chemical Transformations and Derivatization Strategies of 5 Amino 6 Methoxy 7 Azaindole

Reactivity and Functionalization of the 5-Amino Group

The 5-amino group on the 7-azaindole (B17877) ring is a versatile handle for a variety of chemical modifications, allowing for the introduction of diverse substituents and the generation of extensive chemical libraries for drug discovery programs.

Amidation and Acylation Reactions for Library Generation

The primary amino group at the C-5 position of 5-Amino-6-methoxy-7-azaindole is readily susceptible to amidation and acylation reactions. These transformations are fundamental in medicinal chemistry for creating large libraries of compounds for structure-activity relationship (SAR) studies. The reaction typically involves the treatment of the 5-amino-7-azaindole (B19720) with an acylating agent, such as an acid chloride or anhydride, in the presence of a base to yield the corresponding amide.

For instance, the synthesis of 1-(2-alkanamidoethyl)-6-methoxy-7-azaindole derivatives has been reported, highlighting the utility of acylation in modifying the 7-azaindole scaffold. nih.gov While this example involves acylation at the N-1 position, the 5-amino group is expected to undergo similar reactions. The general conditions for such reactions are outlined in the table below.

Acylating AgentBaseSolventProduct
Acid Chloride (R-COCl)Pyridine (B92270), TriethylamineDichloromethane (B109758) (DCM), Tetrahydrofuran (B95107) (THF)5-Acylamino-6-methoxy-7-azaindole
Acid Anhydride ((RCO)₂O)Pyridine, DMAP (cat.)Dichloromethane (DCM), Acetonitrile (B52724)5-Acylamino-6-methoxy-7-azaindole
Carboxylic AcidEDC, HOBtDimethylformamide (DMF)5-Amido-6-methoxy-7-azaindole

This table represents generalized conditions for amidation and acylation reactions.

The generation of diverse libraries is achieved by varying the 'R' group of the acylating agent, which can introduce a wide range of functionalities, including aliphatic chains, aromatic rings, and heterocyclic systems.

Diazotization and Subsequent Transformations (e.g., Sandmeyer-type reactions)

The 5-amino group of this compound can be converted to a diazonium salt, which is a versatile intermediate for a variety of subsequent transformations, most notably the Sandmeyer reaction. The diazotization is typically carried out by treating the amine with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid (e.g., HCl, H₂SO₄), at low temperatures (0-5 °C).

The resulting diazonium salt can then be subjected to Sandmeyer-type reactions, where it is treated with a copper(I) salt (CuX, where X = Cl, Br, CN) to introduce a variety of substituents at the 5-position. These reactions are powerful tools for the synthesis of halogenated and cyano-substituted azaindoles.

ReagentProduct
CuCl/HCl5-Chloro-6-methoxy-7-azaindole
CuBr/HBr5-Bromo-6-methoxy-7-azaindole
CuCN/KCN5-Cyano-6-methoxy-7-azaindole
KI5-Iodo-6-methoxy-7-azaindole
H₂O, Δ5-Hydroxy-6-methoxy-7-azaindole

This table illustrates the expected products from Sandmeyer and related reactions on the diazonium salt of this compound.

Palladium-Catalyzed C–N Coupling Reactions at the Amino Position

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. Current time information in Bangalore, IN.wikipedia.orglibretexts.org While this reaction is commonly used to couple amines with aryl halides, it can also be employed to couple an existing amino group on a heterocyclic ring with an aryl or heteroaryl halide. This allows for the synthesis of N-arylated derivatives of this compound.

The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the success of the reaction and can influence the scope of both the amine and the halide coupling partners. A study on the Buchwald-Hartwig reaction of 5-amino-1,2,3-triazoles demonstrated the feasibility of this transformation on an amino-substituted nitrogen heterocycle, providing a strong precedent for its application to this compound. nih.govmdpi.com

Aryl/Heteroaryl HalidePalladium CatalystLigandBaseProduct
Ar-BrPd(OAc)₂ or Pd₂(dba)₃Xantphos, BINAPCs₂CO₃, K₃PO₄5-(N-Arylamino)-6-methoxy-7-azaindole
Het-ClPd(OAc)₂ or Pd₂(dba)₃DavePhos, RuPhosNaOtBu, K₂CO₃5-(N-Heteroarylamino)-6-methoxy-7-azaindole

This table presents typical conditions for the Buchwald-Hartwig amination at the 5-amino position.

Reactivity and Modifications of the 6-Methoxy Group

The 6-methoxy group offers another site for chemical modification, primarily through cleavage of the ether bond to reveal a hydroxyl group, which can then be further functionalized.

Demethylation and Ethereal Cleavage Reactions

The cleavage of the methyl ether at the 6-position to yield the corresponding 6-hydroxy-7-azaindole is a key transformation. This reaction is typically achieved using strong Lewis acids or Brønsted acids.

Boron tribromide (BBr₃) is a highly effective reagent for the demethylation of aryl methyl ethers and has been successfully used for the selective monodemethylation of dimethoxy-azaindoles. chem-station.comorgsyn.orgcommonorganicchemistry.comrsc.org The reaction is usually performed in an inert solvent like dichloromethane at low temperatures. Another common method involves heating with a strong acid such as hydrobromic acid (HBr). chem-station.com

ReagentSolventTemperatureProduct
Boron tribromide (BBr₃)Dichloromethane (DCM)-78 °C to room temperature6-Hydroxy-7-azaindole derivative
48% Hydrobromic acid (HBr)Acetic acid or neatReflux6-Hydroxy-7-azaindole derivative

This table summarizes common conditions for the demethylation of the 6-methoxy group.

Functionalization via O-Alkylation/Arylation After Demethylation

Once the 6-hydroxy-7-azaindole derivative is obtained, the newly formed hydroxyl group can be further functionalized through O-alkylation or O-arylation.

O-Alkylation: The Williamson ether synthesis is a classic and reliable method for O-alkylation. The 6-hydroxy-7-azaindole is treated with a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the hydroxyl group, followed by the addition of an alkyl halide (R-X) to form the corresponding ether.

O-Arylation: For the introduction of aryl groups, palladium-catalyzed C-O coupling reactions, such as the Buchwald-Hartwig C-O coupling, are employed. wikipedia.org This reaction involves coupling the 6-hydroxy-7-azaindole with an aryl halide in the presence of a palladium catalyst, a suitable ligand, and a base.

Reaction TypeReagentBaseCatalyst/LigandProduct
O-AlkylationAlkyl halide (R-X)NaH, K₂CO₃-6-Alkoxy-7-azaindole derivative
O-ArylationAryl halide (Ar-X)Cs₂CO₃, K₃PO₄Pd(OAc)₂ / BINAP or other phosphine ligands6-Aryloxy-7-azaindole derivative

This table outlines general strategies for the functionalization of the 6-hydroxy group.

Functionalization at the Azaindole Nitrogen Atoms (N1, N7)

The this compound core possesses two distinct nitrogen atoms: the pyrrole (B145914) nitrogen (N1) and the pyridine nitrogen (N7). Their differing electronic environments—N1 being part of an electron-rich pyrrole ring and N7 part of an electron-deficient pyridine ring—allow for selective functionalization.

Modification of the N1 position is a common strategy to modulate biological activity and physicochemical properties.

N-Alkylation: Standard N-alkylation at the pyrrole nitrogen (N1) can be achieved using various alkyl halides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). For instance, methylation has been successfully performed using methyl iodide with NaH as the base. acs.org

N-Arylation: The introduction of aryl groups at the N1 position is typically accomplished through transition-metal-catalyzed cross-coupling reactions. Several robust methods are available for the N-arylation of indoles and azaindoles:

Ullmann Condensation: This classic method involves the copper-catalyzed reaction of the azaindole with an aryl halide, often requiring high temperatures. mdpi.comrsc.org

Buchwald-Hartwig Amination: A more modern and widely used approach, this palladium-catalyzed cross-coupling reaction offers milder conditions and broader substrate scope for coupling aryl halides or triflates with the N1-H of the azaindole. mdpi.com

Chan-Lam Coupling: This copper-catalyzed reaction utilizes arylboronic acids as the aryl source and can often be performed under open-air conditions, demonstrating good functional group tolerance. nih.govresearchgate.net

These strategies allow for the synthesis of a wide array of N-aryl derivatives, which is crucial for exploring structure-activity relationships (SAR) in drug discovery programs.

Coupling ReactionCatalyst System (Typical)Aryl SourceKey Advantages
Ullmann Condensation Copper (e.g., CuI) / LigandAryl HalideClassic, cost-effective metal
Buchwald-Hartwig Palladium (e.g., Pd(OAc)₂) / Phosphine LigandAryl Halide, Aryl TriflatesMild conditions, broad scope
Chan-Lam Coupling Copper (e.g., Cu(OAc)₂) / BaseArylboronic AcidMild, often aerobic conditions

The pyridine nitrogen (N7) is nucleophilic and can be selectively oxidized to form a 7-azaindole N-oxide. This transformation is a key step for activating the pyridine portion of the scaffold for further functionalization. researchgate.netchemimpex.com

The oxidation is typically carried out using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). acs.org The resulting N-oxide significantly alters the electronic properties of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack. For example, the formation of an N-oxide facilitates the regioselective direct arylation at the C6 position of the azaindole ring using a Pd(OAc)₂/DavePhos catalyst system. nih.gov It also activates the ring for electrophilic halogenation, such as chlorination at the C6 position with reagents like phosphorus oxychloride (POCl₃). acs.orgmdpi.com

Electrophilic and Nucleophilic Aromatic Substitution on the Azaindole Ring System

Electrophilic Aromatic Substitution: The electron-rich pyrrole ring of the 7-azaindole system is generally more susceptible to electrophilic attack than the pyridine ring, with C3 being the most nucleophilic site. uni-rostock.de However, the pyridine ring can be functionalized, particularly after activation via N-oxidation. A key example of electrophilic substitution on the pyridine ring is nitration. The synthesis of 5-nitro-7-azaindole has been achieved, demonstrating that electrophilic substitution can be directed to the C5 position. acs.org Halogenation at C5 is also a known modification. nih.gov

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it amenable to nucleophilic aromatic substitution (SNAr), especially when a good leaving group is present. For instance, derivatives of 7-chloro-6-azaindole can undergo acid-catalyzed nucleophilic heteroaromatic substitution (SNHetarH⁺) with various aliphatic and aromatic amines to yield 7-amino-6-azaindole derivatives. enamine.net In this mechanism, protonation of the pyridine nitrogen enhances the ring's electrophilicity, facilitating the displacement of the chloro group. enamine.net Furthermore, the methoxy (B1213986) group at C6 could potentially be displaced by strong nucleophiles under specific conditions. mdpi.com

Stereoselective Syntheses of Chiral this compound Derivatives

The synthesis of chiral molecules is paramount in drug discovery. While the development of chiral azaindole derivatives is a significant field, specific methods for the direct stereoselective synthesis of chiral this compound derivatives are not extensively documented in the literature. Typically, chirality is introduced by using chiral building blocks in the synthesis of the azaindole core, by resolving a racemic mixture, or by attaching a chiral auxiliary to the scaffold which is later removed.

One potential, though not specifically reported for this compound, advanced strategy is atroposelective synthesis. For instance, atroposelective N-arylation, which involves the formation of configurationally stable atropisomers due to restricted rotation around the N-C(aryl) bond, has been developed for indoles and could theoretically be applied to the 7-azaindole system to generate chiral N-aryl derivatives. mdpi.com

Development of Diverse Compound Libraries based on this compound for Chemical Biology Applications

The this compound scaffold serves as an excellent starting point for the construction of diverse compound libraries for chemical biology and drug discovery, particularly in the development of kinase inhibitors. nih.govmdpi.com Azaindoles are recognized as privileged structures that can effectively mimic the hinge-binding interactions of purines at the ATP-binding site of kinases. nih.gov

The multiple points of functionalization (N1, C3, C5-amino) allow for systematic structural modifications to explore structure-activity relationships (SAR). Diverse compound libraries are often generated using high-throughput parallel synthesis techniques. For example, Suzuki-Miyaura cross-coupling reactions are frequently employed to introduce a wide variety of aryl and heteroaryl groups at halogenated positions of the azaindole core. nih.govencyclopedia.pub The 5-amino group can be acylated, sulfonated, or used in reductive amination to introduce further diversity. These libraries allow researchers to finely tune properties such as potency, selectivity, solubility, and metabolic stability to identify lead compounds for further development. nih.gov

Mechanistic Investigations of Chemical Reactions Involving 5 Amino 6 Methoxy 7 Azaindole

Elucidation of Reaction Pathways for Key Synthetic Steps

The construction of the 5-Amino-6-methoxy-7-azaindole core typically involves a multi-step sequence, with the formation of the fused pyrrole (B145914) ring being the most critical transformation. A common and effective strategy is the synthesis of a substituted 7-azaindole (B17877) precursor, which can then be modified to introduce the final functional groups.

One of the most prevalent pathways for constructing the 7-azaindole skeleton is through a Sonogashira cross-coupling reaction, followed by an intramolecular cyclization. nih.govmdpi.com For a precursor to 5-Amino-7-azaindole (B19720), such as 5-nitro-7-azaindole, the pathway commences with the Sonogashira coupling of an appropriately substituted aminopyridine (e.g., 2-amino-3-iodo-5-nitropyridine) with a terminal alkyne like trimethylsilylacetylene (B32187) (TMSA). nih.govmdpi.com This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst. The resulting 3-alkynyl-2-aminopyridine intermediate then undergoes intramolecular cyclization to form the 7-azaindole ring. mdpi.com While this cyclization can be promoted by heat or strong bases, metal-free cycloisomerization using a base like morpholine (B109124) in water has been shown to be effective and scalable. mdpi.com The final step to achieve the amino group is the reduction of the nitro group, a standard transformation in organic synthesis.

Another powerful method for 7-azaindole synthesis involves rhodium(III)-catalyzed C-H activation. uni-rostock.de In this approach, an aminopyridine reacts with an alkyne in the presence of a Cp*Rh(III) catalyst. A proposed mechanism, supported by Density Functional Theory (DFT) simulations, suggests that a silver(I) additive oxidizes the Rh(III) catalyst to a more reactive cationic species. nsf.govwikipedia.org This species facilitates the C-H bond cleavage of the pyridine (B92270) ring, followed by alkyne insertion and reductive elimination to forge the fused pyrrole ring. nsf.govwikipedia.org

Finally, reductive cyclization is a key step in forming related aza-heterocycles and can be considered a plausible pathway for azaindole synthesis. For instance, the synthesis of 5-amino- and 7-amino-6-azaoxindoles, structurally similar to the target molecule, utilizes a reductive cyclization of a nitropyridine derivative as the key ring-forming step. nih.gov This highlights the general utility of reduction-cyclization cascades in this area of chemistry.

Kinetic Studies of Relevant Chemical Transformations

While mechanistic pathways for azaindole synthesis have been extensively proposed and investigated, detailed kinetic data, such as reaction rate constants and activation energies specifically for the synthesis of this compound, are not widely available in the public domain.

However, kinetic analyses of the core reactions involved, such as the Sonogashira coupling, provide general insights. Studies on Sonogashira reactions have determined activation enthalpies and entropies for various aryl halides, confirming that the oxidative addition of the aryl halide to the palladium(0) center is often involved in the rate-limiting step. libretexts.org The reactivity order is typically Aryl Iodide > Aryl Bromide > Aryl Chloride. nih.gov Furthermore, the transmetalation step, where the copper acetylide transfers its organic fragment to the palladium complex, is also considered to be rate-determining in many cases. researchgate.net In the context of 7-azaindole synthesis, it has been noted that the tautomerization of the 7-azaindole product in protic solvents like methanol (B129727) is a rapid process that constitutes a major route of non-radiative relaxation. nih.gov

Role of Catalysts and Ligands in Metal-Catalyzed Reactions

Metal catalysis is central to the efficient synthesis of the azaindole scaffold. uni-rostock.denih.gov Palladium and copper catalysts are fundamental to the widely used Sonogashira coupling/cyclization route. mdpi.com

Palladium Catalysts: Complexes such as bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂) are commonly used. nih.govresearchgate.net The palladium(II) precatalyst is reduced in situ to the active palladium(0) species, which then enters the catalytic cycle. The loading of the palladium catalyst can be optimized to be very low while maintaining high yields.

Copper(I) Co-catalysts: Copper(I) iodide (CuI) is a crucial co-catalyst in the Sonogashira reaction. It reacts with the terminal alkyne to form a copper(I) acetylide, which is a more reactive nucleophile for the transmetalation step with the palladium complex, thereby increasing the reaction rate. nih.govresearchgate.net

The table below illustrates the effect of catalyst loading on the yield of a key intermediate in the synthesis of 5-nitro-7-azaindole, a precursor to 5-amino-7-azaindole. mdpi.com

EntryPdCl₂(PPh₃)₂ (equiv.)CuI (equiv.)Yield (%)
10.020.0294
20.010.0294
30.0050.0294
40.0020.0294
50.0010.0285

In other synthetic routes, such as C-H activation, rhodium catalysts play the primary role. DFT studies have elucidated the critical function of silver(I) salts (e.g., AgSbF₆) as additives in Rh(III)-catalyzed 7-azaindole synthesis. The silver ion acts as an oxidant, converting neutral Rh(III) intermediates into more electrophilic cationic Rh(III) species. nsf.govwikipedia.org This oxidation accelerates key steps of the catalytic cycle, including C-H activation, alkyne insertion, and reductive elimination, ultimately enhancing the turnover efficiency. nsf.govwikipedia.org

Solvent Effects and Reaction Selectivity

The choice of solvent can dramatically influence the outcome and selectivity of reactions involving the azaindole core. Solvents can affect reactant solubility, catalyst stability, and the energy of transition states, thereby directing the reaction down a specific pathway.

A clear example is the solvent-dependent oxidation of dioxygenated azaindoles. When the oxidation is performed in a mixture of acetonitrile (B52724) and water, the reaction yields trioxopyrrolopyridines. nih.gov However, changing the solvent system to acetonitrile and methanol leads to the formation of different functionalized azaindoles, demonstrating the solvent's role as a participating nucleophile in the reaction mechanism. nih.gov

In the optimization of catalytic reactions, solvent screening is a critical step. For the copper-catalyzed N-arylation of a related triazole system, dichloromethane (B109758) (DCM) was found to be the optimal solvent, while changing to others like dichloroethane (DCE), methanol (MeOH), or tetrahydrofuran (B95107) (THF) resulted in decreased yields, and no product was formed in toluene. mdpi.com

EntrySolventBaseYield (%)
1DCMDBU57
2DCEDBU49
3MeOHDBU34
4TolueneDBUNo Reaction
5THFDBU41

Similarly, in the metal-free cycloisomerization step for the synthesis of 5-nitro-7-azaindole, a mixture of morpholine and water was found to be highly effective, highlighting how a basic, polar solvent system can promote the desired intramolecular reaction. mdpi.com

Applications of 5 Amino 6 Methoxy 7 Azaindole and Its Derivatives As Chemical Biology Probes and Ligand Scaffolds

5-Amino-6-methoxy-7-azaindole as a Privileged Scaffold in Ligand and Probe Design

The this compound core is considered a "privileged scaffold" in drug discovery. This designation stems from its recurring presence in a variety of biologically active compounds that target different protein families. nih.govmdpi.com The strategic placement of the amino and methoxy (B1213986) groups on the 7-azaindole (B17877) ring system provides a versatile platform for chemical modification, allowing for the fine-tuning of physicochemical properties and target interactions. nih.gov

The utility of the azaindole framework, in general, lies in its capacity to act as a bioisosteric replacement for purine (B94841) and indole (B1671886) systems. nih.gov This substitution can lead to improved pharmacological profiles, including enhanced solubility, optimized lipophilicity, and better ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov The nitrogen atom in the pyridine (B92270) ring of the 7-azaindole nucleus can act as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets, particularly the hinge region of kinases. nih.govjst.go.jp

The 5-amino group serves as a key functional handle for introducing a wide array of substituents, enabling the exploration of different chemical spaces and the optimization of interactions with specific protein pockets. Similarly, the 6-methoxy group can influence the electronic properties of the ring system and provide additional points for interaction or modification. This inherent modularity makes the this compound scaffold an attractive starting point for the development of both highly specific biological probes and potential therapeutic agents.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The systematic investigation of how chemical structure relates to biological activity (SAR) is a cornerstone of medicinal chemistry. For derivatives of this compound, SAR studies have been instrumental in elucidating the key features required for potent and selective biological modulation. nih.gov

Rational Design and Synthesis of Analogs for Target Binding

The process of rational drug design often begins with a known scaffold, such as this compound. By employing computational modeling and understanding the three-dimensional structure of the target protein, medicinal chemists can design and synthesize a library of analogs with specific modifications. These modifications are strategically placed to enhance binding affinity and selectivity. For instance, the synthesis of various derivatives often involves modifying the 5-amino group with different aryl or alkyl substituents to probe specific pockets within a protein's active site. nih.gov

The synthesis of these analogs can be achieved through various organic chemistry methodologies. For example, coupling reactions can be used to attach diverse chemical moieties to the 5-amino position, allowing for a systematic exploration of the chemical space around the core scaffold. uni-rostock.de

Identification of Key Pharmacophoric Features

Through the biological evaluation of these synthesized analogs, key pharmacophoric features can be identified. A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For this compound derivatives, SAR studies have revealed the critical importance of the 7-azaindole core for hinge binding in kinases, with the N7 atom often acting as a hydrogen bond acceptor. nih.govjst.go.jp

The nature of the substituent at the 5-amino position is also crucial. The size, shape, and electronic properties of this group can dictate the potency and selectivity of the compound for a particular target. For example, the introduction of specific aromatic rings or functional groups can lead to additional interactions, such as pi-stacking or hydrogen bonds, with amino acid residues in the active site.

Optimization of Ligand Efficacy and Selectivity (pre-clinical)

The ultimate goal of SAR studies is to optimize the efficacy and selectivity of a lead compound. Efficacy refers to the ability of a ligand to produce a desired biological response, while selectivity is the ligand's ability to bind to its intended target without affecting other, unintended targets. By systematically modifying the this compound scaffold and its substituents, researchers can fine-tune these properties.

For example, in the development of kinase inhibitors, modifications can be made to enhance binding to the target kinase while minimizing interactions with other structurally related kinases. This is crucial for reducing off-target effects. Pre-clinical studies involving cell-based assays and animal models are then used to evaluate the optimized ligands. For instance, a study on 7-azaindole derivatives as Orai channel inhibitors demonstrated the importance of pharmacokinetic properties in a preclinical model of asthma. nih.gov

Exploration of this compound Derivatives as Modulators of Biological Targets (e.g., Kinases, Enzymes, Receptors)

The versatility of the this compound scaffold has led to its exploration as a modulator of a wide range of biological targets. nih.gov

Table 1: Examples of Biological Targets Modulated by 7-Azaindole Derivatives

Target ClassSpecific Target ExampleReference
KinasesDYRK1A nih.gov
Kinasesc-Met mdpi.com
KinasesCDK8 nih.gov
KinasesAbl and Src researchgate.net
ReceptorsCannabinoid Receptor 1 (CB1) nih.gov
Ion ChannelsOrai Channels nih.gov

This table is for illustrative purposes and does not exclusively contain this compound derivatives but highlights the broader applicability of the 7-azaindole scaffold.

The 7-azaindole core is particularly well-suited for targeting the ATP-binding site of kinases. nih.govnih.gov The nitrogen atoms in the bicyclic system can form crucial hydrogen bonds with the hinge region of the kinase, mimicking the interaction of the adenine (B156593) base of ATP. jst.go.jp By decorating the 5-amino and other positions of the this compound scaffold, researchers have developed potent and selective inhibitors for various kinases implicated in diseases such as cancer. nih.govresearchgate.net

Beyond kinases, derivatives of this scaffold have shown promise as modulators of other important protein classes. For example, the 7-azaindole framework has been incorporated into allosteric modulators of the cannabinoid receptor 1 (CB1). nih.gov Furthermore, 7-azaindole derivatives have been identified as inhibitors of the Orai channel, which plays a role in calcium signaling and is a target for inflammatory diseases. nih.gov

Design Considerations for Specific Protein-Ligand Interactions

The successful design of potent and selective ligands based on the this compound scaffold requires careful consideration of the specific interactions with the target protein. X-ray crystallography and molecular modeling are invaluable tools in this process, providing detailed insights into the binding mode of these compounds. nih.gov

Key design considerations include:

Hydrogen Bonding: Maximizing the hydrogen bonding potential of the 7-azaindole core with the protein backbone, particularly in the hinge region of kinases. nih.govjst.go.jp

Hydrophobic Interactions: Designing substituents at the 5-amino position that can effectively occupy and interact with hydrophobic pockets in the active site.

Electrostatic Interactions: Considering the electrostatic complementarity between the ligand and the protein surface.

Conformational Rigidity: Introducing conformational constraints into the ligand to reduce the entropic penalty upon binding and improve affinity.

By applying these principles, researchers can rationally design this compound derivatives with tailored properties for specific biological targets, paving the way for the development of novel chemical probes and potential therapeutic agents.

In Vitro Biological Screening Methodologies (excluding human trials)

The evaluation of this compound and its derivatives as potential biological probes or ligand scaffolds necessitates a variety of in vitro screening methodologies. These assays are crucial for determining the compound's potency, selectivity, and mechanism of action against specific biological targets.

A primary area of investigation for 7-azaindole derivatives is their activity as kinase inhibitors. jst.go.jpnih.gov Consequently, a common in vitro screening approach involves a panel of kinase activity assays. These can be performed using various formats, such as:

Biochemical assays: These assays directly measure the enzymatic activity of purified kinases in the presence of the test compound. Common methods include radiometric assays that measure the incorporation of radioactive phosphate (B84403) (³²P or ³³P) into a substrate, or fluorescence-based assays that use fluorescently labeled substrates or antibodies to detect phosphorylation events.

Cell-based assays: These assays assess the inhibitory effect of the compound on kinase activity within a cellular context. This can involve measuring the phosphorylation status of a kinase's downstream substrate using techniques like Western blotting or enzyme-linked immunosorbent assay (ELISA). Reporter gene assays, where the expression of a reporter protein is under the control of a transcription factor regulated by the kinase signaling pathway, are also employed.

Beyond kinase inhibition, the 7-azaindole scaffold can be explored for other biological activities. For instance, derivatives of the related 7-nitroindole (B1294693) have shown anti-tumor activity. nih.gov Therefore, general cell viability and cytotoxicity assays are fundamental in early-stage screening.

Assay TypePurposeExample Methodologies
Kinase Activity AssaysTo determine the inhibitory potency (e.g., IC50) against specific kinases.Radiometric assays (³²P-ATP), Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Cell-Based Phosphorylation AssaysTo assess the inhibition of kinase signaling pathways in cells.Western Blot, ELISA, Flow Cytometry (Phosflow)
Cell Proliferation/Cytotoxicity AssaysTo evaluate the effect on cancer cell growth and viability.MTT assay, MTS assay, CellTiter-Glo® Luminescent Cell Viability Assay
Target Engagement AssaysTo confirm direct binding of the compound to the target protein in a cellular environment.Cellular Thermal Shift Assay (CETSA)

The choice of cell lines for these assays is critical and is typically guided by the therapeutic area of interest. For example, in oncology, a panel of cancer cell lines representing different tumor types would be used. nih.gov

Application in Fragment-Based Drug Discovery (FBDD) and Fragment-Growing Strategies

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach starts with the identification of small, low-molecular-weight fragments that bind weakly to the biological target. These initial hits are then optimized and grown into more potent and selective drug candidates. The 7-azaindole scaffold is an exemplary "privileged fragment" in FBDD, with several approved drugs, including the kinase inhibitors Vemurafenib and Pexidartinib, originating from a 7-azaindole core. jst.go.jpnih.gov

The this compound molecule itself, with a molecular weight of 163.17 g/mol , fits the criteria of a typical fragment. The fragment-growing strategy is a key approach in FBDD where the initial fragment is elaborated by adding new chemical moieties to improve its binding affinity and other drug-like properties.

The 5-amino and 6-methoxy substituents on the 7-azaindole core of this compound offer distinct advantages for fragment-growing strategies:

The 5-amino group: This functional group can serve as a crucial hydrogen bond donor or acceptor, potentially forming additional interactions with the target protein. More importantly, it provides a reactive handle for chemical modification, allowing for the straightforward attachment of various side chains or linkers to explore the surrounding binding pocket. Synthetic methodologies for the functionalization of the 7-azaindole core often utilize amino-substituted precursors. uni-rostock.deuni-rostock.de

The 6-methoxy group: The methoxy group can influence the compound's physicochemical properties, such as solubility and lipophilicity. It can also be a site for metabolic modification, which is an important consideration in later stages of drug development. The electronic effect of the methoxy group can also modulate the reactivity of the azaindole ring system.

A hypothetical fragment-growing strategy starting from this compound could involve the synthesis of a library of derivatives where different chemical groups are attached to the 5-amino position. These derivatives would then be screened for improved biological activity.

StrategyDescriptionExample Modification on this compound
Fragment Growing Extending a fragment by adding substituents to explore the binding site.Acylation or alkylation of the 5-amino group to introduce new side chains.
Fragment Linking Connecting two or more fragments that bind to adjacent sites on the target.Using the 5-amino group as an attachment point for a linker to connect to another fragment.
Fragment Merging Combining the structural features of two or more overlapping fragments into a single molecule.The this compound scaffold could be merged with another fragment that shares common binding interactions.

Theoretical ADME-Tox Considerations in Derivative Design (computational prediction only)

In the early stages of drug discovery, computational (in silico) methods are invaluable for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) and Toxicity (Tox) properties of potential drug candidates. nih.govresearchgate.net These predictions help to prioritize compounds for synthesis and experimental testing, thereby reducing the time and cost of drug development. For derivatives of this compound, several key ADME-Tox parameters can be computationally evaluated.

Lipinski's Rule of Five is a widely used guideline to assess the "drug-likeness" of a molecule and its potential for oral bioavailability. The rule states that a compound is more likely to be orally bioavailable if it has:

A molecular weight of less than 500 Daltons.

A logP (a measure of lipophilicity) of less than 5.

Fewer than 5 hydrogen bond donors.

Fewer than 10 hydrogen bond acceptors.

The parent compound, this compound, generally adheres to these rules. When designing derivatives, it is crucial to monitor these parameters to maintain a favorable drug-like profile.

Other Important ADME-Tox Parameters:

Aqueous Solubility (logS): Adequate solubility is essential for absorption and distribution. Computational models can predict the intrinsic solubility of a compound.

Blood-Brain Barrier (BBB) Penetration: For CNS-targeting drugs, the ability to cross the BBB is critical. For non-CNS drugs, it is often desirable to limit BBB penetration to avoid central side effects.

Cytochrome P450 (CYP) Inhibition: Inhibition of major CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) can lead to drug-drug interactions. In silico models can predict the potential for a compound to inhibit these enzymes.

Hepatotoxicity: Liver toxicity is a major reason for drug failure. Computational models can provide an early warning of potential hepatotoxicity.

Carcinogenicity and Mutagenicity: In silico systems can predict the likelihood of a compound being carcinogenic or mutagenic based on its chemical structure.

ParameterImportanceDesirable Computational Prediction
Molecular Weight Influences absorption and diffusion< 500 Da
logP Affects solubility, permeability, and metabolic stability-0.4 to +5.6
Hydrogen Bond Donors Impacts permeability< 5
Hydrogen Bond Acceptors Impacts permeability< 10
Aqueous Solubility (logS) Crucial for absorption and formulationHigh
BBB Penetration Target-dependent (desirable for CNS, undesirable for peripheral)Predicted as BBB+ or BBB-
CYP450 Inhibition Risk of drug-drug interactionsPredicted as non-inhibitor
Hepatotoxicity Safety concernPredicted as non-toxic

By employing these computational tools, medicinal chemists can intelligently design derivatives of this compound with an improved balance of potency, selectivity, and drug-like properties, ultimately increasing the probability of success in developing new chemical probes and therapeutic agents. researchgate.netnih.gov

Advanced Spectroscopic and Analytical Methodologies for Characterization of 5 Amino 6 Methoxy 7 Azaindole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.

1D NMR (¹H, ¹³C, ¹⁵N) Chemical Shift Analysis

One-dimensional NMR spectra are fundamental for identifying the different types of protons and carbons and their respective electronic environments.

¹H NMR: The proton NMR spectrum of 5-Amino-6-methoxy-7-azaindole provides distinct signals for each non-equivalent proton. The protons on the aromatic pyrrolo[2,3-b]pyridine core resonate in the downfield region of the spectrum. A sharp singlet is characteristic of the methoxy (B1213986) (O-CH₃) protons. The protons of the amino (NH₂) group also typically appear as a singlet, though its chemical shift can be influenced by solvent, concentration, and temperature. The protons on the pyrrole (B145914) ring, H2 and H3, exhibit characteristic splitting patterns due to coupling.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts indicate the hybridization and electronic environment of each carbon. Carbons bonded to electronegative atoms like oxygen and nitrogen are deshielded and appear at higher chemical shifts. Therefore, the methoxy carbon and the carbons of the azaindole ring system have distinct and predictable chemical shifts.

¹⁵N NMR: While less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, ¹⁵N NMR can offer valuable insights into the nitrogen atoms within the heterocyclic rings and the amino substituent. The different electronic environments of the pyrrole-type nitrogen, the pyridine-type nitrogen, and the exocyclic amino nitrogen result in distinguishable chemical shifts.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H2~7.2-7.4~125-127
H3~6.4-6.6~100-102
H4~7.0-7.2~115-117
NH₂~4.5-5.5-
OCH₃~3.8-4.0~55-57
NH (indole)~10.5-11.5-
C2-~125-127
C3-~100-102
C4a-~148-150
C5-~135-137
C6-~150-152
C7a-~140-142
OCH₃-~55-57

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. The values presented are approximate and for illustrative purposes.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In this compound, COSY would show correlations between the coupled protons on the pyrrole ring (H2 and H3). uni-rostock.de

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbon atoms to which they are directly attached. This is crucial for assigning carbon signals based on the proton assignments. For example, a cross-peak would be observed between the methoxy protons and the methoxy carbon. uni-rostock.de

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons (typically over 2-4 bonds). This technique is instrumental in piecing together the molecular framework and confirming the placement of substituents. For instance, HMBC would show correlations from the methoxy protons to the C6 carbon and from the H4 proton to adjacent carbons, thus verifying the substitution pattern. uni-rostock.de

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through chemical bonds. This provides information about the three-dimensional structure of the molecule. A NOESY experiment could, for example, show a spatial relationship between the methoxy protons and the H4 proton, further substantiating the assigned structure. uni-rostock.de

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing precise information about the molecular weight and elemental composition of a compound. unibo.it

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass of the molecular ion with high precision, typically to several decimal places. This accuracy allows for the unambiguous determination of the compound's elemental formula. For this compound (C₈H₉N₃O), the experimentally determined exact mass can be compared to the theoretically calculated mass to confirm its elemental composition. uni-rostock.de

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented. The analysis of the resulting fragment ions provides valuable structural information. The fragmentation pattern of this compound would be expected to exhibit characteristic losses, such as the loss of a methyl radical (•CH₃) from the methoxy group or the loss of an amino group (•NH₂). Studying these fragmentation pathways provides additional confirmation of the compound's structure. unibo.it

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by measuring their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show distinct absorption bands corresponding to its functional groups. The N-H stretching vibrations of the primary amine and the pyrrole N-H are expected in the 3500-3300 cm⁻¹ region. C-H stretching vibrations from the aromatic rings and the methoxy group will appear around 3100-2850 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic core are typically observed in the 1650-1450 cm⁻¹ range. A prominent C-O stretching band for the methoxy group is expected around 1250-1050 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy and is particularly sensitive to non-polar and symmetric vibrations. The vibrations of the aromatic rings in this compound would be expected to give strong signals in the Raman spectrum.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeApproximate Frequency (cm⁻¹)
N-H (Amine & Pyrrole)Stretching3500-3300
C-H (Aromatic)Stretching3100-3000
C-H (Aliphatic - OCH₃)Stretching3000-2850
C=C, C=N (Aromatic)Stretching1650-1450
N-HBending1650-1550
C-O (Methoxy)Stretching1250-1050

Note: These are general ranges, and the exact peak positions can be influenced by the specific molecular environment and sample state.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique employed to probe the electronic transitions within a molecule. The absorption of UV or visible light by this compound excites electrons from lower to higher energy molecular orbitals. The resulting spectrum, a plot of absorbance versus wavelength, provides valuable information about the conjugated π-electron system of the 7-azaindole (B17877) core and the influence of the amino and methoxy substituents.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity and stereochemistry, as well as detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Although a specific crystal structure for this compound was not found in the provided search results, the utility of this technique is well-documented for a wide array of 7-azaindole derivatives. For example, X-ray diffraction analysis has been used to confirm the structures of various synthesized 7-azaindole derivatives, providing definitive proof of their regioselectivity and conformation. uni-rostock.deuni-rostock.de In one study, the crystal structure of a 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative was determined, revealing details about its triclinic crystal system, space group, and unit cell parameters. mdpi.com These examples underscore the power of X-ray crystallography in unambiguously establishing the solid-state structure of complex heterocyclic molecules. For this compound, a single-crystal X-ray diffraction study would yield precise data on the planarity of the azaindole ring, the orientation of the methoxy group, and the hydrogen bonding network involving the amino group.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable tools for assessing the purity of chemical compounds and for separating components of a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely used techniques in this regard.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of non-volatile and thermally labile compounds. It is routinely used to determine the purity of synthetic products and to isolate desired compounds from reaction mixtures.

In the context of azaindole chemistry, HPLC is frequently cited as the method of choice for purity assessment. For instance, the synthesis of 5-nitro-7-azaindole, a related compound, was monitored and its purity was confirmed to be greater than 97% by HPLC. acs.org The development of a scalable synthesis for this key intermediate relied on HPLC to ensure the quality of the final product without the need for column chromatography. acs.org For this compound, HPLC would be the primary method to determine its purity, with the retention time and peak area providing quantitative information. A typical HPLC method would involve a reversed-phase column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of an acid or base to improve peak shape.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. While many pharmaceutical compounds, including this compound, are not sufficiently volatile for direct GC analysis, they can be chemically modified through derivatization to produce more volatile analogues. sigmaaldrich.com

For amino-containing compounds like this compound, derivatization is a common strategy to enable GC-MS analysis. sigmaaldrich.com The active hydrogens on the amino group can be replaced with nonpolar moieties, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, to increase volatility. sigmaaldrich.com The resulting derivatives can then be separated by GC and identified by their characteristic mass spectra. This approach has been successfully applied to the analysis of various amino acid derivatives. sigmaaldrich.com In the case of this compound, derivatization followed by GC-MS analysis could be used to confirm the presence of the amino group and to detect and identify any volatile impurities or degradation products.

Other Specialized Analytical Techniques

Beyond the core techniques of UV-Vis, X-ray crystallography, and chromatography, other specialized analytical methods can provide further insights into the properties of this compound and its derivatives, particularly if they possess specific structural features.

Circular Dichroism (CD) spectroscopy would be relevant if chiral derivatives of this compound were synthesized. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and is a powerful tool for determining the absolute configuration of chiral molecules and for studying their conformational changes in solution.

Electron Paramagnetic Resonance (EPR) spectroscopy , also known as Electron Spin Resonance (ESR) spectroscopy, is a technique that detects species with unpaired electrons. While this compound itself is not a radical, EPR could be relevant in studying potential radical-containing derivatives or in investigating processes that might involve radical intermediates, such as certain metabolic pathways or photochemical reactions. Studies on γ-irradiated amino acid derivatives have utilized EPR to identify and characterize the resulting radical species. researchgate.net

Computational and Theoretical Investigations of 5 Amino 6 Methoxy 7 Azaindole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-Amino-6-methoxy-7-azaindole. These methods allow for the detailed examination of its electronic structure and the prediction of its reactivity.

Density Functional Theory (DFT) Applications for Ground and Excited States

Density Functional Theory (DFT) has become a important tool for investigating the molecular properties of azaindole derivatives. DFT calculations are used to determine the optimized geometry of the molecule in both its ground and excited states. For instance, studies on similar azaindole structures have used DFT methods like B3LYP with various basis sets to predict molecular geometries. materialsciencejournal.orgresearchgate.net These calculations can reveal how the distribution of electrons changes upon excitation, which is crucial for understanding the photophysical properties of the molecule. materialsciencejournal.orgresearchgate.net The choice of functional and basis set is critical and is often validated by comparing calculated results with experimental data, such as that from X-ray crystallography. researchgate.net

Molecular Orbital Analysis and Charge Distribution

Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is essential for understanding the electronic transitions and reactivity of this compound. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and its tendency to undergo electronic transitions. materialsciencejournal.org For related compounds, HOMO-LUMO analysis has revealed that the HOMO is often delocalized over the electron-rich regions of the molecule, while the LUMO is centered on electron-accepting moieties. materialsciencejournal.org This distribution of frontier orbitals is key to predicting how the molecule will interact with other species and its potential role in charge transfer processes.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To explore the therapeutic potential of this compound derivatives, molecular docking and dynamics simulations are employed to model their interactions with biological targets, such as proteins and enzymes.

Prediction of Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. This method has been successfully applied to various 7-azaindole (B17877) derivatives to understand their binding to specific targets. For example, docking studies have shown that 7-azaindole derivatives can act as hinge binders for kinases, forming crucial hydrogen bonds with the protein's backbone. jst.go.jp The docking score, often expressed in kcal/mol, provides an estimate of the binding affinity. For instance, a novel 7-azaindole derivative designed as a DDX3 inhibitor showed a good docking score of -7.99 kcal/mol, indicating a strong interaction. nih.gov These predictions help in identifying key residues involved in the binding and guide the design of more potent inhibitors. nih.govnih.gov

Derivative Target Docking Score (kcal/mol) Key Interacting Residues
ASM-7S1-RBD-hACE2Not specifiedASP30, ASN33, LYS26 (hACE2)
ASM-2S1-RBD-hACE2Not specifiedTYR505 (S1-RBD), LYS353 (hACE2)
ASM-4S1-RBD-hACE2Not specifiedASP30 (hACE2)
7-AIDDDX3-7.99Tyr200, Arg202

Conformational Analysis in Protein Binding Pockets

Following molecular docking, molecular dynamics (MD) simulations are often performed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide insights into the stability of the binding mode and can reveal conformational changes in both the ligand and the protein upon binding. nih.gov For example, MD simulations of 7-azaindole derivatives targeting the SARS-CoV-2 spike protein have shown that the ligand can form stable hydrogen bonds and pi-cation interactions with key residues in the binding pocket, confirming the stability of the predicted binding mode. nih.gov These simulations can also highlight the importance of specific interactions, such as pi-pi stacking, in stabilizing the complex. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of new, unsynthesized compounds.

Prediction of Spectroscopic Parameters from Theoretical Models

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, offering insights that complement and guide experimental work. Theoretical models, particularly those based on Density Functional Theory (DFT), are widely used to calculate various spectroscopic parameters, including vibrational, electronic, and nuclear magnetic resonance (NMR) spectra. researchgate.netyoutube.com

The process begins with the optimization of the molecule's geometry to find its most stable three-dimensional structure. Following this, calculations can be performed to predict spectroscopic data. For vibrational spectroscopy (Infrared and Raman), DFT methods are used to compute the harmonic vibrational frequencies and their corresponding intensities. researchgate.net These calculated frequencies often require scaling to correct for anharmonicity and limitations in the theoretical model, a process that can be guided by comparing calculated values for related, well-studied molecules with experimental data. rsc.orgrsc.org For instance, studies on the parent 7-azaindole molecule have successfully used scaled quantum mechanical (SQM) methods and DFT calculations to assign its complete gas-phase IR spectrum. rsc.orgrsc.orgresearchgate.net Similar approaches have been applied to substituted 7-azaindoles, such as 4-chloro- and 5-chloro-7-azaindole-3-carbaldehydes, to understand their molecular structures and vibrational spectra. researchgate.netmdpi.com These studies confirm that intermolecular hydrogen bonding, which forms dimers, significantly influences the vibrational modes, a feature that would also be critical in analyzing this compound. researchgate.netmdpi.com

Electronic spectra, such as UV-Visible absorption, can also be predicted. Time-dependent DFT (TD-DFT) is the most common method for calculating the energies of electronic transitions from the ground state to various excited states. These calculations provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. High-resolution electronic spectra of 7-azaindole have been analyzed computationally to understand its geometry in different electronic states. nih.gov The photophysics of 7-azaindole are known to be highly sensitive to its environment, particularly hydrogen-bonding interactions, which would be a key area of investigation for this compound. acs.org

Furthermore, DFT calculations are an established method for predicting NMR chemical shifts (¹H and ¹³C). youtube.comnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, one can predict the chemical shifts relative to a standard reference. This is invaluable for structure elucidation, especially for complex molecules where experimental spectra may be ambiguous. The accuracy of these predictions depends on the chosen DFT functional, the basis set, and the inclusion of solvent effects. nih.gov

Below is an illustrative data table showing the kind of correlation that can be achieved between experimental and DFT-calculated vibrational frequencies for the parent 7-azaindole molecule, demonstrating the predictive power of these theoretical models.

Vibrational Mode DescriptionExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹) (Example)
N-H Stretch34653470
C-H Stretch (Pyrrole Ring)31203125
C-H Stretch (Pyridine Ring)30603065
Ring Stretching16201615
Ring Stretching15851580
N-H In-plane Bend14901495
Ring Breathing780785
Note: This table is illustrative. The calculated values are representative examples derived from literature findings on 7-azaindole and its derivatives to show typical accuracy. rsc.orgresearchgate.net

Cheminformatics and Machine Learning Approaches for Virtual Screening and Property Prediction

Cheminformatics and machine learning are transforming drug discovery and materials science by enabling the rapid analysis of vast chemical spaces. mdpi.com For a molecule like this compound, these computational techniques can be applied to perform virtual screening to identify potential biological targets and to predict a wide range of physicochemical and biological properties.

Virtual Screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. neovarsity.org The process can begin by creating a virtual library of compounds based on the this compound scaffold with various substitutions. This library can then be screened against a target of interest using molecular docking simulations. For example, the 7-azaindole scaffold is known to interact with kinase hinge regions, making it a "privileged structure" in the design of kinase inhibitors. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of cheminformatics. ej-chem.org These models correlate variations in the chemical structure of compounds with their biological activity. To build a QSAR model for derivatives of this compound, one would first calculate a set of molecular descriptors for each compound in a training set. These descriptors are numerical representations of the molecule's physicochemical properties, such as lipophilicity (logP), molecular weight, and topological indices. Machine learning algorithms—such as multiple linear regression, support vector machines (SVM), or random forests—are then used to build a mathematical model that relates these descriptors to the observed activity (e.g., inhibitory concentration, IC₅₀). nih.govresearchgate.net

Such 3D-QSAR studies have been successfully performed on azaindole derivatives to identify structural requirements for inhibiting targets like Aurora B kinase. nih.gov These models generate 3D contour maps that highlight regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character would increase or decrease activity, thereby guiding the design of more potent inhibitors. nih.gov

Machine Learning for Property Prediction: Beyond activity, machine learning models can predict a host of other properties crucial for drug development, often categorized as ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity). By training models on large datasets of known compounds, it is possible to predict properties like aqueous solubility, membrane permeability, and potential toxicity for novel compounds like this compound before they are synthesized. researchgate.net Modern machine learning, including deep learning, leverages complex algorithms to learn from chemical structures, often represented as molecular graphs or fingerprints, to make these predictions with increasing accuracy. mdpi.comnih.gov This predictive power allows for the early-stage filtering of compounds that are unlikely to succeed, saving significant time and resources. neovarsity.orgpsu.edu

The general workflow for applying these techniques to this compound is summarized in the table below.

StepDescriptionRelevant TechniquesExample Application for 7-Azaindoles
1. Library Design Generation of a virtual library of derivatives based on the core scaffold.Combinatorial library enumeration, reaction-based enumeration.Creating virtual compounds by adding different functional groups to the this compound core.
2. Descriptor Calculation Conversion of 2D or 3D chemical structures into numerical descriptors.Molecular fingerprinting (e.g., ECFP), calculation of physicochemical properties (logP, MWt), quantum chemical descriptors.Calculating descriptors for a series of azaindole derivatives to correlate with Aurora B kinase inhibition. nih.gov
3. Model Building Using a training set of compounds with known activity/properties to create a predictive model.Machine Learning (Random Forest, SVM, k-NN), Deep Learning (Graph Convolutional Networks), 3D-QSAR (CoMFA, CoMSIA).Developing a 3D-QSAR model to understand the structure-activity relationship of 5-azaindole (B1197152) derivatives as Factor VIIa inhibitors. ijddd.com
4. Virtual Screening & Prediction Applying the model to screen the virtual library or predict properties of new compounds.High-throughput virtual screening (HTVS), property prediction.Screening a large database to find new potential 7-azaindole-based nicotinic agonists or anticancer agents. nih.govnih.gov
5. Hit Selection Prioritizing the most promising candidates for experimental synthesis and testing.Scoring functions, consensus scoring, visual inspection of docking poses.Selecting novel 7-azaindole designs predicted to have high inhibitory potency for further study. nih.gov

Future Directions and Emerging Research Avenues for 5 Amino 6 Methoxy 7 Azaindole Research

Development of Novel and Sustainable Synthetic Methodologies

While established methods for the synthesis of azaindole derivatives exist, there is a continuous need for more efficient, scalable, and environmentally friendly approaches. uni-rostock.deuni-rostock.de Conventional methods like the Fischer indole (B1671886) synthesis and Bartoli indole synthesis are often inefficient for creating the azaindole scaffold. uni-rostock.de Current research efforts are focused on overcoming the limitations of existing synthetic strategies.

A significant area of development is the use of transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions, to construct the azaindole core. uni-rostock.de These methods offer broader substrate scope and improved efficiency. uni-rostock.de However, challenges remain in achieving functionalization at specific positions of the pyridine (B92270) ring. uni-rostock.de Researchers are actively exploring new catalytic systems and reaction conditions to address these challenges.

Future research will likely focus on:

Developing novel catalysts: Designing new transition metal catalysts with enhanced reactivity and selectivity for azaindole synthesis.

Exploring greener reaction conditions: Utilizing more environmentally benign solvents and reagents to reduce the environmental impact of synthesis.

Flow chemistry: Implementing continuous flow technologies for a more controlled, efficient, and scalable production of 5-Amino-6-methoxy-7-azaindole and its derivatives.

Exploration of Previously Undiscovered Chemical Transformations

The reactivity of the 7-azaindole (B17877) core, while extensively studied, still holds potential for the discovery of new chemical transformations. The presence of the nitrogen atom in the pyridine ring influences the electron distribution of the bicyclic system, leading to distinct reactivity compared to indoles. researchgate.net

Recent studies have demonstrated the regioselective functionalization of the 7-azaindole scaffold. For instance, iodine-catalyzed C-3 chalcogenation has been successfully applied to various 7-azaindoles, including those with substitutions at the C-5 and C-6 positions. acs.org This method allows for the introduction of sulfur and selenium atoms at a specific position, opening up avenues for creating novel derivatives with potentially unique biological activities. acs.org

Future research in this area will likely involve:

Investigating novel functionalization reactions: Exploring new reagents and reaction conditions to achieve selective functionalization at other positions of the azaindole ring.

Studying the reactivity of substituted derivatives: Understanding how different substituents on the this compound core influence its reactivity and participation in various chemical transformations.

Photocatalysis and electrochemistry: Utilizing these modern synthetic techniques to unlock new reaction pathways and create previously inaccessible derivatives.

Expansion of this compound Derivatives into New Areas of Chemical Biology and Materials Science

The versatile structure of this compound and its derivatives makes them attractive candidates for applications beyond their traditional use in medicinal chemistry. chemimpex.com

Chemical Biology:

The azaindole scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets. nih.gov Derivatives of 7-azaindole have shown promise as inhibitors of various kinases, which are crucial enzymes involved in cell signaling and are often dysregulated in diseases like cancer. mdpi.comnih.gov For example, certain 7-azaindole derivatives have been developed as potent inhibitors of CDK8, a kinase implicated in acute myeloid leukemia. nih.gov The amino and methoxy (B1213986) groups of this compound provide handles for further modification, allowing for the fine-tuning of their biological activity and selectivity.

Materials Science:

The unique electronic properties of the azaindole core make it a promising building block for advanced materials. chemimpex.com Specifically, these compounds are being explored for their potential in developing organic semiconductors, which are essential components in flexible displays, solar cells, and sensors. chemimpex.comchemimpex.com The ability to modify the electronic properties of the azaindole scaffold through chemical synthesis allows for the tailoring of materials with specific functionalities.

Future research in these expanding fields will likely focus on:

Designing novel probes and labels: Developing fluorescently labeled this compound derivatives for use in bioimaging and as tools to study biological processes.

Creating new functional materials: Synthesizing polymers and other materials incorporating the this compound unit to explore their optical, electronic, and self-assembly properties.

Investigating applications in organic electronics: Fabricating and characterizing electronic devices based on this compound derivatives to assess their performance as organic semiconductors.

Integration of Artificial Intelligence and Machine Learning for Accelerated Compound Design and Synthesis

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and materials science. These computational tools can significantly accelerate the design-make-test-analyze cycle for new compounds.

In the context of this compound, AI and ML can be employed to:

Predict biological activity: Develop models that can predict the potential biological targets and efficacy of novel derivatives based on their chemical structure.

Optimize synthetic routes: Design the most efficient and cost-effective synthetic pathways for new compounds.

Design compounds with desired properties: Generate novel molecular structures with specific electronic or biological properties tailored for a particular application.

By integrating computational approaches with experimental work, researchers can more rapidly identify promising lead compounds and optimize their properties, saving significant time and resources.

Multidisciplinary Research Collaborations and Translational Potential in Basic Research

The future of research on this compound will increasingly rely on collaborations between scientists from diverse disciplines, including organic chemistry, medicinal chemistry, chemical biology, materials science, and computational science. Such collaborations are essential to fully explore the potential of this versatile scaffold.

The translational potential of basic research on this compound is significant. Discoveries made in the laboratory, such as the identification of a potent new kinase inhibitor, have the potential to be translated into new therapies for human diseases. Similarly, the development of novel materials based on this scaffold could lead to technological advancements in electronics and other fields.

Key to realizing this translational potential will be:

Fostering collaborations: Encouraging and supporting joint research projects between academic and industrial partners.

Open data sharing: Promoting the sharing of research data and findings to accelerate scientific progress.

Focusing on unmet needs: Directing research efforts towards addressing significant challenges in medicine and technology.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Amino-6-methoxy-7-azaindole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of 7-azaindole derivatives typically involves palladium-catalyzed cross-coupling (e.g., Sonogashira coupling) followed by cyclization. For this compound, regioselective functionalization is critical. A practical approach includes:

Chlorination of 7-azaindole N-oxide to introduce reactive sites for substitution .

Amination and methoxylation via nucleophilic aromatic substitution under controlled pH and temperature to avoid side reactions.

Purification using column chromatography (e.g., silica gel with gradient elution) to isolate the target compound.

  • Key Factors : Reaction temperature (>80°C for cyclization), choice of base (e.g., Cs₂CO₃ for deprotonation), and solvent polarity (DMF or THF) significantly impact yield (reported 40–65%) .

Q. How can researchers verify the structural identity and purity of this compound?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at C6, amino at C5).
  • High-resolution mass spectrometry (HRMS) for molecular ion validation.
  • HPLC with UV detection (λ = 254 nm) to assess purity (>95% is typical for pharmaceutical intermediates) .
  • Melting point analysis (mp 131–133°C for aminoindole analogs) as a preliminary check .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for 7-azaindole derivatives?

  • Methodological Answer : Discrepancies often arise from:

Variability in substituent positions : For example, 5-methoxy vs. 6-methoxy groups alter steric and electronic profiles, affecting binding to biological targets .

Assay conditions : Standardize protocols (e.g., MIC testing against Cryptococcus neoformans at pH 7.4) to enable cross-study comparisons .

Data normalization : Use internal controls (e.g., fluconazole as a reference in antifungal assays) to calibrate activity thresholds .

Q. How can computational modeling guide the optimization of this compound for kinase inhibition?

  • Methodological Answer :

Docking studies : Employ software like AutoDock Vina to predict binding affinities to kinase ATP pockets (e.g., JAK2 or CDK2).

QSAR analysis : Correlate substituent electronic parameters (Hammett σ values) with IC₅₀ data to identify favorable modifications .

MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize synthetic targets .

Q. What experimental design principles mitigate challenges in scaling up this compound synthesis?

  • Methodological Answer :

  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., cyanation) .
  • DoE (Design of Experiments) : Optimize variables (catalyst loading, solvent ratio) via response surface methodology .
  • Byproduct management : Use inline IR spectroscopy to monitor intermediates and trigger quenching of reactive species (e.g., excess TFAA) .

Data Contradiction and Reproducibility

Q. Why do divergent yields occur in palladium-catalyzed reactions of 7-azaindoles, and how can reproducibility be enhanced?

  • Methodological Answer :

  • Catalyst deactivation : Trace oxygen or moisture degrades Pd(0) catalysts; use degassed solvents and Schlenk techniques .
  • Ligand selection : Bulky ligands (e.g., XPhos) improve stability and reduce side reactions in cross-coupling steps .
  • Batch-to-batch consistency : Report detailed synthetic protocols, including substrate ratios (e.g., 1:1.2 for 7-azaindole:halide) and stirring rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.